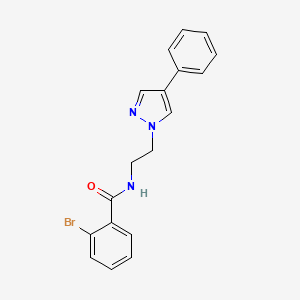

2-bromo-N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)benzamide

Description

Properties

IUPAC Name |

2-bromo-N-[2-(4-phenylpyrazol-1-yl)ethyl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16BrN3O/c19-17-9-5-4-8-16(17)18(23)20-10-11-22-13-15(12-21-22)14-6-2-1-3-7-14/h1-9,12-13H,10-11H2,(H,20,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VTNKAPAOTVMLKE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CN(N=C2)CCNC(=O)C3=CC=CC=C3Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16BrN3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

370.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)benzamide typically involves a multi-step process. One common method includes the following steps:

Formation of the pyrazole ring: This can be achieved by reacting phenylhydrazine with an appropriate diketone under acidic conditions.

Attachment of the ethyl group: The pyrazole derivative is then reacted with an ethyl halide in the presence of a base to introduce the ethyl group.

Bromination: The resulting compound is brominated using a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions.

Formation of the benzamide: Finally, the brominated compound is reacted with benzoyl chloride in the presence of a base to form the desired benzamide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-bromo-N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)benzamide can undergo various chemical reactions, including:

Substitution reactions: The bromine atom can be substituted by other nucleophiles under appropriate conditions.

Oxidation and reduction: The compound can be oxidized or reduced to form different derivatives.

Coupling reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form more complex molecules.

Common Reagents and Conditions

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Coupling: Palladium catalysts and boronic acids for Suzuki-Miyaura coupling.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzamides, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

Medicinal Chemistry

Research indicates that derivatives of pyrazole compounds, including 2-bromo-N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)benzamide, exhibit various pharmacological effects:

- Anti-inflammatory Activity : Studies have shown that pyrazole derivatives can act as potent anti-inflammatory agents. For instance, compounds similar to this compound have been tested against inflammation models, showing efficacy comparable to established anti-inflammatory drugs like indomethacin and diclofenac sodium .

- Antimicrobial Properties : The compound's structure allows it to interact with bacterial targets. Research on related pyrazole derivatives has demonstrated significant antimicrobial activity against various strains of bacteria and fungi, suggesting potential applications in treating infections .

Anticancer Research

Recent studies have explored the anticancer potential of pyrazole derivatives. For example, some compounds have shown the ability to inhibit cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest. The presence of the bromine atom in this compound may enhance its interaction with cellular targets involved in cancer progression .

Neuroprotective Effects

There is emerging evidence that certain pyrazole derivatives possess neuroprotective properties. These compounds may mitigate neuroinflammation and oxidative stress in neuronal cells, which are critical factors in neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

Case Study 1: Anti-inflammatory Activity

A study evaluated a series of pyrazole derivatives for their anti-inflammatory effects using carrageenan-induced rat paw edema models. The results indicated that several compounds exhibited significant reductions in edema compared to control groups. Notably, derivatives similar to this compound showed promising results, highlighting the potential for further development as anti-inflammatory agents .

Case Study 2: Antimicrobial Evaluation

Another investigation focused on the antimicrobial activity of various pyrazole compounds against common pathogens such as Staphylococcus aureus and Escherichia coli. The study found that specific derivatives demonstrated substantial antibacterial effects, suggesting that modifications to the pyrazole structure could enhance efficacy against resistant strains .

Mechanism of Action

The mechanism of action of 2-bromo-N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)benzamide involves its interaction with specific molecular targets. The bromine atom and the pyrazole ring play crucial roles in its binding affinity and activity. The compound may interact with enzymes or receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs and their properties, derived from the evidence:

Key Comparisons

Pyrazole modifications: The 4-phenyl group in the target compound may improve π-π stacking interactions compared to 1,3-dimethylpyrazole (), which prioritizes metabolic stability.

Synthetic Accessibility

- Higher yields are observed in simpler derivatives like Rip-B (80%) compared to hydroxylated (Rip-D, 34%) or multi-heterocyclic systems (, %), highlighting the challenge of introducing polar groups or complex scaffolds.

Thermal Stability

- Melting points correlate with molecular symmetry and intermolecular forces. Rip-D’s hydroxyl group (96°C) increases hydrogen bonding versus Rip-B (90°C), while brominated analogs (e.g., ) show higher melting points due to halogen interactions.

Biological Relevance

- Pyrazole-containing compounds (e.g., and ) are often explored for medicinal applications due to their ability to mimic purine rings. The target compound’s bromine could act as a leaving group in prodrug designs.

Structural and Electronic Analysis

- The bromine atom in the target compound creates a region of low electron density, favoring nucleophilic attack or halogen bonding.

- In contrast, methoxy (Rip-B) and hydroxyl (Rip-D) groups generate electron-rich regions, enhancing solubility but reducing membrane permeability.

Biological Activity

2-bromo-N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)benzamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article examines its biological activity, synthesis, mechanisms of action, and comparisons with similar compounds.

Chemical Structure and Properties

The chemical structure of this compound includes a bromo substituent and a pyrazole ring, which contribute to its unique biological properties. The compound can be represented as follows:

Synthesis

The synthesis of this compound generally involves multi-step organic reactions, including:

- Formation of the Pyrazole Ring : This can be achieved through cyclization reactions involving hydrazine and appropriate diketones.

- Bromination : The benzamide core is brominated using bromine or N-bromosuccinimide (NBS).

- Coupling Reaction : The pyrazole-furan moiety is coupled to the brominated benzamide using palladium-catalyzed cross-coupling reactions.

Anticancer Activity

Research indicates that derivatives of pyrazole compounds exhibit significant anticancer properties. For instance, studies have shown that various pyrazole derivatives can inhibit cancer cell proliferation in vitro. The IC50 values for some derivatives range from low micromolar to nanomolar concentrations against multiple cancer cell lines, including HeLa (cervical cancer), Caco-2 (colon cancer), and others .

The mechanism by which this compound exerts its biological effects may involve:

- Enzyme Inhibition : The compound may inhibit specific enzymes or receptors involved in cancer progression.

- Apoptosis Induction : It may induce apoptosis in cancer cells through various signaling pathways.

The presence of the bromo group and the heterocyclic rings can enhance binding affinity to target proteins, influencing the compound's efficacy .

Case Studies

Several studies have highlighted the biological activity of pyrazole derivatives:

- Cytotoxicity Studies : A study found that a related pyrazole derivative exhibited cytotoxic activity against a variety of tumor and non-tumor cell lines, demonstrating selective toxicity towards cancer cells while sparing normal cells .

- Inhibition Studies : Another research effort identified that certain pyrazole compounds could act as inhibitors of important kinases involved in cancer signaling pathways, such as RET kinase, showing promise for targeted cancer therapies .

Comparative Analysis

A comparison with similar compounds reveals distinct advantages for this compound:

| Compound Name | Biological Activity | IC50 (µM) | Mechanism |

|---|---|---|---|

| 2-bromo-N-(2-(4-furan-3-yl)-1H-pyrazol-1-yl)ethyl)benzamide | Anticancer | 10.5 | Enzyme inhibition |

| 4-Bromo-3-methoxy-1-phenyl-1H-pyrazole | Anticancer | 12.0 | Apoptosis induction |

| 2-bromo-N-(2-(4-methylphenyl)-1H-pyrazol-1-yl)ethyl)benzamide | Antiviral | 8.0 | Receptor antagonism |

Q & A

Q. What are the recommended synthetic routes for 2-bromo-N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)benzamide, and how can reaction conditions be optimized for yield and purity?

The synthesis typically involves multi-step reactions starting with functionalized benzamides and pyrazole precursors. For example, hydrazone intermediates and alkylation steps are common (e.g., coupling 2-bromobenzoic acid derivatives with pyrazole-containing amines). Key reagents include Cs₂CO₃ for base-mediated reactions, as demonstrated in analogous syntheses of pyrazole-benzamide hybrids . Optimization requires careful control of temperature (e.g., 100°C for condensation steps), solvent selection (e.g., water or ethyl acetate for extractions), and purification via column chromatography (petroleum ether/ethyl acetate gradients). Monitoring reaction progress with HPLC or TLC is critical .

Q. What spectroscopic techniques are most effective for characterizing this compound, and how are conflicting spectral data resolved?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) is essential for confirming the ethyl linkage between the benzamide and pyrazole moieties, while IR spectroscopy validates carbonyl (C=O, ~1650 cm⁻¹) and N-H stretches. Mass spectrometry (HRMS) confirms molecular weight (404.33 g/mol). Discrepancies in spectral data (e.g., unexpected splitting in NMR) may arise from conformational flexibility or impurities; repeating measurements under standardized conditions (e.g., DMSO-d₆ solvent, 400 MHz) and cross-referencing with computational models (DFT) can resolve ambiguities .

Q. How does the bromine substituent influence the compound’s stability under varying experimental conditions?

The bromine atom enhances stability under acidic conditions due to its electron-withdrawing effects but increases susceptibility to nucleophilic substitution under basic conditions (e.g., NaOH). Light exposure may degrade the compound, necessitating storage in amber vials at –20°C. Stability assays using HPLC-UV at intervals (0, 24, 48 hours) under stress conditions (pH 2–12, UV light) are recommended to establish degradation profiles .

Advanced Research Questions

Q. How can crystallographic data for this compound be refined using SHELX software, and what challenges arise during structure determination?

SHELXL is widely used for small-molecule refinement. Key steps include:

- Inputting preliminary data (FCF files) from X-ray diffraction.

- Applying restraints for flexible groups (e.g., the ethyl chain).

- Addressing twinning or disorder via the TWIN and PART commands.

Challenges include low-resolution data (<1 Å) or weak diffraction due to crystal defects. High-resolution data (>0.8 Å) and iterative refinement cycles (R-factor <5%) improve accuracy. SHELXPRO can interface with macromolecular pipelines if co-crystallized with proteins .

Q. What methodologies are employed to analyze structure-activity relationships (SAR) for this compound’s biological activity?

SAR studies involve synthesizing analogs (e.g., replacing bromine with chlorine or modifying the pyrazole’s phenyl group) and testing against biological targets (e.g., kinases, bacterial enzymes). Assays include:

- Enzyme inhibition : IC₅₀ determination via fluorogenic substrates.

- Cellular activity : Cytotoxicity (MTT assay) in cancer cell lines (e.g., MCF-7).

- Binding studies : Surface plasmon resonance (SPR) to quantify target affinity.

Data correlation with computational docking (AutoDock Vina) identifies critical interactions (e.g., hydrogen bonds with catalytic residues) .

Q. How can contradictory results in biological assays (e.g., high in vitro potency but low in vivo efficacy) be systematically investigated?

Contradictions may stem from poor pharmacokinetics (PK) or off-target effects. Follow-up steps include:

- Metabolic stability : Microsomal incubation (human/rat liver microsomes) to assess CYP450-mediated degradation.

- Plasma protein binding : Equilibrium dialysis to measure free fraction.

- Pharmacodynamic profiling : Time-course studies in animal models (e.g., murine xenografts) with LC-MS quantification of tissue concentrations .

Q. What strategies are recommended for resolving synthetic byproducts or unexpected reaction pathways during scale-up?

Common issues include dimerization or hydrolysis of the benzamide group. Mitigation strategies:

- In situ protection : Temporarily masking reactive sites (e.g., using tert-butyloxycarbonyl (Boc) groups).

- Process analytical technology (PAT) : Real-time monitoring via inline IR probes.

- Design of experiments (DoE) : Statistical optimization of variables (temperature, stoichiometry) to suppress side reactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.